A Comprehensive Technical Guide to the Physical Properties of N,N-Dimethylisobutyramide
A Comprehensive Technical Guide to the Physical Properties of N,N-Dimethylisobutyramide
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: Understanding a Versatile N,N-Disubstituted Amide
N,N-Dimethylisobutyramide, also known by its systematic IUPAC name N,N,2-trimethylpropanamide, is an N,N-disubstituted amide that serves as a valuable building block in organic synthesis.[1][2] As a member of the tertiary amide family, its physical properties are dictated by a unique interplay of molecular structure, polarity, and intermolecular forces, distinct from its primary and secondary amide counterparts. This guide provides an in-depth analysis of these properties, offering both foundational data and the scientific context necessary for its effective application in laboratory and industrial settings.
The absence of a hydrogen atom on the nitrogen grants N,N-Dimethylisobutyramide specific characteristics, such as a lower boiling point compared to amides of similar molecular weight that can participate in hydrogen bonding. Its utility has been noted in the preparation of reactive intermediates like 1-chloro-N,N,2-trimethylpropenylamine.[1][2] A thorough understanding of its physical parameters—from boiling point and density to its spectroscopic signature—is paramount for optimizing reaction conditions, ensuring purity, and establishing safe handling protocols. This document serves as a centralized resource for such critical data and methodologies.
Chemical Identity and Structure
A precise understanding of a compound begins with its fundamental identifiers and molecular structure.
| Identifier | Value | Source(s) |
| IUPAC Name | N,N,2-trimethylpropanamide | [3] |
| Synonym(s) | N,N,2-Trimethylpropionamide | |
| CAS Number | 21678-37-5 | [3][4] |
| Molecular Formula | C₆H₁₃NO | [3] |
| Linear Formula | (CH₃)₂CHCON(CH₃)₂ | [4] |
| Molecular Weight | 115.17 g/mol | [4] |
| SMILES String | CC(C)C(=O)N(C)C | [3] |
| InChI Key | GXMIHVHJTLPVKL-UHFFFAOYSA-N | [3] |
Core Physical and Chemical Properties
The utility of N,N-Dimethylisobutyramide in a research or development context is fundamentally linked to its physical characteristics. These properties influence its behavior as a solvent, reagent, and its requirements for purification and storage.
Summary of Physical Data
The following table consolidates the key quantitative physical properties of N,N-Dimethylisobutyramide.
| Property | Value | Conditions | Source(s) |
| Physical Form | Liquid | Ambient Temperature | [5] |
| Appearance | Clear, colorless to slightly yellow liquid | [1][3][5] | |
| Boiling Point | 175-176 °C | 744 mmHg | [1][4] |
| Density | 0.892 g/mL | 25 °C | [1][4] |
| Refractive Index (n₂₀/D) | 1.439 | 20 °C | [1][4] |
| Melting Point | No data available | [5] | |
| Solubility | Soluble in water | [1] |
State, Appearance, and Odor
At standard temperature and pressure, N,N-Dimethylisobutyramide exists as a clear, colorless to faintly yellow liquid.[1][3][5] While specific odor information is not detailed in safety data sheets, amides can often have characteristic odors.[5]
Boiling Point and Intermolecular Forces
The boiling point of N,N-Dimethylisobutyramide is documented as 175-176 °C at 744 mmHg, which is near atmospheric pressure. This value is a direct consequence of the intermolecular forces present. As a tertiary amide, it lacks a proton on the nitrogen atom, rendering it incapable of acting as a hydrogen bond donor. Its primary intermolecular forces are London dispersion forces and strong dipole-dipole interactions arising from the polar amide group. This explains why its boiling point is significantly higher than nonpolar alkanes of similar molecular weight but lower than primary or secondary amides, which can form extensive hydrogen bond networks.
Caption: Boiling point comparison based on dominant intermolecular forces.
Density and Refractive Index
The density of N,N-Dimethylisobutyramide is 0.892 g/mL at 25 °C. This value is essential for converting between mass and volume, a common requirement in experimental setups. The refractive index, a measure of how light propagates through the substance, is 1.439 at 20 °C. It is a sensitive measure of purity; deviations from this value can indicate the presence of contaminants.
Solubility Profile
N,N-Dimethylisobutyramide is reported to be soluble in water.[1] This is attributed to the ability of the carbonyl oxygen to act as a hydrogen bond acceptor, allowing it to interact favorably with water molecules. Based on the principle of "like dissolves like," its polar amide nature and hydrocarbon backbone suggest it would also be miscible with a wide range of organic solvents, including alcohols (ethanol, methanol), ethers (diethyl ether, THF), and chlorinated solvents (dichloromethane, chloroform).
Spectroscopic Characterization Profile
Spectroscopic analysis is indispensable for verifying the identity and purity of a chemical compound. While raw spectral data is not provided, the expected features for N,N-Dimethylisobutyramide can be predicted based on its molecular structure.[6][7][8]
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Infrared (IR) Spectroscopy : The most prominent feature in the IR spectrum would be a strong, sharp absorption band for the carbonyl (C=O) group of the tertiary amide, typically appearing in the range of 1630-1670 cm⁻¹. Other expected signals include C-H stretching vibrations from the isopropyl and N-methyl groups around 2850-3000 cm⁻¹. The absence of a broad N-H stretching band (typically ~3100-3500 cm⁻¹) confirms its tertiary amide structure.[2][8]
-
¹H NMR Spectroscopy : The proton NMR spectrum would provide a unique fingerprint. One would expect to see a doublet for the six equivalent methyl protons of the isopropyl group, a septet for the single isopropyl C-H proton, and two distinct singlets for the N-methyl groups due to restricted rotation around the C-N amide bond. This magnetic non-equivalence of the N-methyl groups is a classic feature of N,N-disubstituted amides.
-
¹³C NMR Spectroscopy : The carbon NMR spectrum would show distinct signals for each carbon environment: a signal for the carbonyl carbon (typically downfield, ~170-180 ppm), signals for the two N-methyl carbons, and signals for the methyl and methine carbons of the isopropyl group.
-
Mass Spectrometry (MS) : In a mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z corresponding to its molecular weight, 115.17.[4] Common fragmentation patterns for amides include alpha-cleavage, resulting in the loss of alkyl groups attached to the carbonyl or nitrogen atoms.
Experimental Protocol: Boiling Point Determination by Distillation
This protocol outlines a standard laboratory procedure for verifying the boiling point of a liquid sample like N,N-Dimethylisobutyramide at atmospheric pressure. This method serves as a practical assessment of purity.
Objective: To determine the atmospheric boiling point of a liquid sample and compare it to the literature value.
Materials:
-
Sample of N,N-Dimethylisobutyramide (~20-30 mL)
-
Round-bottom flask (50 mL)
-
Distillation head with thermometer adapter
-
Calibrated thermometer (-10 to 250 °C)
-
Liebig condenser
-
Receiving flask
-
Heating mantle with a variable controller
-
Boiling chips
-
Clamps and stands to secure the apparatus
-
Barometer to record atmospheric pressure
Methodology:
-
Apparatus Assembly:
-
Place 2-3 boiling chips into the 50 mL round-bottom flask.
-
Add approximately 25 mL of N,N-Dimethylisobutyramide to the flask.
-
Assemble the distillation apparatus securely using clamps. Ensure all joints are snug.
-
Position the thermometer so that the top of the bulb is level with the bottom of the side-arm leading to the condenser. This ensures the measured temperature is that of the vapor in equilibrium with the liquid.
-
Connect the condenser to a cold water source, with water entering at the bottom inlet and exiting at the top outlet.
-
-
Heating and Distillation:
-
Turn on the heating mantle to a low-to-medium setting. Heat the flask gently and uniformly.
-
Observe the liquid as it begins to boil and the vapor rises into the distillation head.
-
Watch for the condensation ring to rise slowly and bathe the thermometer bulb.
-
Record the temperature when it stabilizes. This is the temperature at which a steady drip of condensate is collected in the receiving flask. This stable temperature is the boiling point.
-
-
-
Record the stable temperature reading from the thermometer.
-
Record the atmospheric pressure from the laboratory barometer.
-
Turn off the heating mantle and allow the apparatus to cool completely before disassembly.
-
-
Analysis:
-
Compare the observed boiling point to the literature value (175-176 °C).
-
If the local atmospheric pressure is significantly different from 760 mmHg, a pressure correction may be necessary for a precise comparison. A narrow boiling range close to the literature value is indicative of high purity.
-
Caption: Workflow for experimental boiling point determination.
Safety, Handling, and Storage
Proper handling of any chemical is crucial for laboratory safety. According to safety data sheets, N,N-Dimethylisobutyramide presents several hazards.
-
Hazard Classifications : It is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[4][9] The signal word associated with it is "Warning".[4]
-
Personal Protective Equipment (PPE) : Standard PPE, including safety goggles or faceshields, chemical-resistant gloves, and a lab coat, should be worn.[4][9] Work should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.[9][10]
-
Storage : It is classified as a combustible liquid.[4] Store in a tightly closed container in a dry, cool, and well-ventilated place, away from sources of ignition.[9][11]
-
First Aid : In case of eye contact, rinse cautiously with water for several minutes.[5] For skin contact, wash with plenty of soap and water.[5] If inhaled, move the person to fresh air.[5] Seek medical attention if irritation persists.
Conclusion
N,N-Dimethylisobutyramide is a liquid tertiary amide with a well-defined set of physical properties that govern its behavior and application. Its boiling point of 175-176 °C, density of 0.892 g/mL, and solubility in water are key parameters for its use in organic synthesis. The absence of an N-H bond prevents hydrogen bonding, distinguishing its physical behavior from primary and secondary amides. The spectroscopic signatures provide clear markers for identity and purity confirmation. By understanding and applying the technical data presented in this guide, researchers and drug development professionals can confidently and safely utilize N,N-Dimethylisobutyramide in their work.
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PubChem. N-Methylisobutyramide | C5H11NO | CID 221961. [Link]
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NIST. N,N-Dimethylbutyramide. [Link]
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Cheméo. Chemical Properties of Propanamide, N,2-dimethyl- (CAS 2675-88-9). [Link]
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Journal of Chemical Education. Structure Identification of Novel Compounds using simple IR, 1H and 13C NMR spectroscopy and Computational Tools. [Link]
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Chemistry Steps. Identifying Unknown from IR, NMR, and Mass Spectrometry. [Link]
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